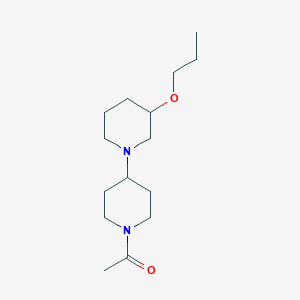

1'-acetyl-3-propoxy-1,4'-bipiperidine

Descripción

1'-Acetyl-3-propoxy-1,4'-bipiperidine is a bipiperidine derivative characterized by an acetyl group (-COCH₃) at the 1'-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the bipiperidine scaffold.

Propiedades

IUPAC Name |

1-[4-(3-propoxypiperidin-1-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-3-11-19-15-5-4-8-17(12-15)14-6-9-16(10-7-14)13(2)18/h14-15H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHPDGHSLDFOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCCN(C1)C2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below highlights key differences in substituents, molecular formulas, and activities of 1'-acetyl-3-propoxy-1,4'-bipiperidine and related bipiperidine derivatives:

Substituent Effects on Pharmacological Activity

- Acetyl and Propoxy Groups: The acetyl group may enhance metabolic stability compared to carboxylic acid derivatives (e.g., 1'-propyl-3-carboxylic acid analog) by reducing polarity.

- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., Pipamperone’s fluorophenyl, Ancriviroc’s bromophenyl) exhibit targeted receptor interactions, while aliphatic substituents (e.g., propyl, acetyl) may favor nonspecific membrane interactions or metabolic pathways .

- Ester vs. Amide Linkages: Irinotecan’s ester-linked bipiperidine moiety facilitates hydrolysis in vivo, enabling controlled drug release, whereas amide-linked derivatives (e.g., Pipamperone) offer greater stability .

Research Implications and Gaps

- Pharmacological Potential: The acetyl and propoxy substituents suggest possible applications in CNS disorders or antimicrobial therapy, mirroring activities of piperidine derivatives with amide/acyl groups .

- Need for Experimental Data : While structural analogs provide a basis for comparison, empirical studies are required to confirm solubility, bioavailability, and target engagement of 1'-acetyl-3-propoxy-1,4'-bipiperidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.